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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)azetidine

Cat. No.: B1594139

An In-depth Technical Guide to 3-(4-Methoxyphenyl)azetidine

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)azetidine, a
heterocyclic compound of significant interest in contemporary medicinal chemistry and drug
discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a
valuable scaffold due to its unique combination of stability and inherent ring strain, which can
be harnessed for further chemical modifications.[1][2] This document details the fundamental
chemical and physical properties of 3-(4-Methoxyphenyl)azetidine, outlines common
synthetic strategies, discusses its reactivity, and explores its applications as a key building
block in the development of novel therapeutic agents, particularly in oncology.[3][4] This guide
is intended for researchers, medicinal chemists, and drug development professionals seeking
to leverage this versatile molecule in their scientific endeavors.

Compound Identification and Physicochemical
Properties

Accurate identification and understanding of a compound's properties are foundational to its
application in research and development.

1.1. Core Identifiers

o Chemical Name: 3-(4-Methoxyphenyl)azetidine
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« CAS Number: 7215-07-8[5][6]

e Molecular Formula: C10H13NOJ[6][7]

e Synonyms: Azetidine, 3-(4-methoxyphenyl)-[6]
1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(4-
Methoxyphenyl)azetidine, which are critical for experimental design, including solubility and
reaction condition selection.

Property Value Source
Molecular Weight 163.22 g/mol [61[7]
Melting Point 85-95 °C [61[7]
Boiling Point 274.1 °C at 760 mmHg [6][7]
Density 1.051 g/cm3 [61[7]
Flash Point 105.7 °C [7]
Topological Polar Surface Area  21.3 A2 [7]
Canonical SMILES COC1=CC=C(C=C1)C2CNC2 [7]

JBMISQBTERXMTI-
InChl Key [7]
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Synthesis and Characterization

The synthesis of azetidines can be challenging compared to their five- and six-membered
counterparts due to ring strain.[1] However, several reliable methods have been developed.[8]
[9]1 A common and effective strategy involves the intramolecular cyclization of a y-amino alcohol
or a related precursor.

2.1. Generalized Synthetic Workflow
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The synthesis of 3-substituted azetidines often proceeds via the cyclization of a 1,3-
difunctionalized propane backbone. The choice of protecting groups (PG) on the nitrogen atom
is critical for managing reactivity and ensuring high yields.
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Step 1: Precursor Synthesis
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Caption: Generalized workflow for the synthesis of 3-(4-Methoxyphenyl)azetidine.
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2.2. Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example based on established methodologies for azetidine
synthesis.[8][9]

» Activation: A suitable precursor, such as 2-(4-methoxyphenyl)-1,3-propanediol, is converted
to a derivative with better leaving groups. This is typically achieved by mesylation or
tosylation of the hydroxyl groups using methanesulfonyl chloride or p-toluenesulfonyl
chloride, respectively, in the presence of a non-nucleophilic base like triethylamine in an
aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

o Amination & Cyclization: The resulting bis-mesylate or bis-tosylate is then reacted with a
primary amine (often a protected form like benzylamine to allow for later deprotection). The
reaction is performed in a polar aprotic solvent such as DMF or acetonitrile with a base like
potassium carbonate. The initial reaction is an Sn2 displacement of one leaving group,
followed by an intramolecular Sn2 reaction where the nitrogen attacks the second
electrophilic carbon, closing the four-membered ring.

» Deprotection (if necessary): If a protecting group like benzyl or Boc is used, a final
deprotection step is required. N-benzyl groups are commonly removed via catalytic
hydrogenation (Hz, Pd/C), while Boc groups are cleaved under acidic conditions (e.g.,
trifluoroacetic acid in dichloromethane).

 Purification: The final product is purified using standard laboratory techniques, such as
column chromatography on silica gel or crystallization, to yield pure 3-(4-
Methoxyphenyl)azetidine.

2.3. Spectroscopic Characterization

Confirmation of the structure is achieved through a combination of spectroscopic methods.
While specific spectra for this exact compound are proprietary, the expected characteristics are
as follows:

e 1H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic
protons of the methoxyphenyl group (two doublets in the ~6.8-7.2 ppm range), a singlet for
the methoxy group protons (~3.8 ppm), and complex multiplets for the azetidine ring protons.
The CH proton at the 3-position would appear as a quintet or multiplet, while the four CHz
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protons on the ring would likely appear as two distinct multiplets due to their diastereotopic
nature. The N-H proton would appear as a broad singlet, the position of which is solvent-
dependent.

e 13C NMR (Carbon NMR): The spectrum would display signals for the six aromatic carbons
(four unique signals due to symmetry), one methoxy carbon (~55 ppm), and three signals for
the azetidine ring carbons (one CH and two CH2).

e Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for
[M+H]* at m/z 164.1.

e Infrared (IR) Spectroscopy: Key peaks would include N-H stretching (~3300 cm~1), C-H
stretching (aromatic and aliphatic, ~2850-3100 cm~1), C=C stretching (aromatic, ~1610 and
1510 cm™?), and a strong C-O stretching band for the ether linkage (~1250 cm™1).

Reactivity and Chemical Utility

The chemical behavior of 3-(4-Methoxyphenyl)azetidine is dominated by two key features:
the nucleophilic secondary amine and the strained four-membered ring.

e N-Functionalization: The secondary amine is a nucleophilic center and can be readily
functionalized via alkylation, acylation, sulfonylation, or reductive amination. This allows for
the straightforward introduction of diverse substituents at the N1 position, a common strategy
in medicinal chemistry to modulate properties like solubility, cell permeability, and target
binding.

¢ Ring-Opening Reactions: The azetidine ring possesses significant ring strain (~25.4
kcal/mol), making it more reactive than pyrrolidines or piperidines.[2] Under appropriate
conditions (e.g., with strong nucleophiles or under Lewis acidic catalysis), the ring can be
opened. This strain-release reactivity provides access to highly functionalized acyclic
amines, which are themselves valuable synthetic intermediates.[1]

Applications in Drug Discovery and Medicinal
Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" motif in drug design.[2][10] It
acts as a rigid, three-dimensional building block that can improve physicochemical properties
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and provide novel intellectual property space. 3-(4-Methoxyphenyl)azetidine, in particular,
serves as a versatile starting material for creating libraries of compounds for biological
screening.

4.1. Scaffold for Anticancer Agents

Research has demonstrated that derivatives of 3-(4-methoxyphenyl)azetidine possess
significant potential as anticancer agents.[3][4] By modifying the N1 position and the aromatic
ring, chemists have developed compounds with potent activity against various human cancer
cell lines.
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Caption: Role as a scaffold in developing anticancer agents.[3][4]

For instance, a series of thiourea compounds incorporating the 3-(4-methoxyphenyl)azetidine
moiety were synthesized and evaluated for their in vitro anticancer activity.[3] Several of these
derivatives displayed potent efficacy against a panel of human cancer cell lines, with some
showing greater potency than the standard chemotherapy drug Doxorubicin in specific cell
lines.[3] Further studies identified derivatives that act as potential inhibitors of human
topoisomerase llq, a critical enzyme involved in DNA replication and a validated target for
cancer therapy.[4]

Safety and Handling
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As with any chemical reagent, 3-(4-Methoxyphenyl)azetidine should be handled in a well-
ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses,
a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data
Sheet (SDS) from the supplier for detailed toxicity, handling, and disposal information.

Conclusion

3-(4-Methoxyphenyl)azetidine is a valuable and versatile building block for chemical
synthesis and drug discovery. Its well-defined structure, coupled with the unique reactivity of
the azetidine ring, provides a robust platform for generating novel molecular architectures. Its
demonstrated utility in the synthesis of potent anticancer agents underscores its importance for
medicinal chemists. This guide provides the core technical information required for researchers
to effectively incorporate this compound into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1594139#cas-number-and-molecular-formula-of-3-4-
methoxyphenyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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